Increased Lipophilicity and Potential CNS Penetration Versus 4‑Phenyl Analog
The target compound’s experimental LogP of 3.61 substantially exceeds the predicted LogP of its closest 4‑phenyl analog, 5-((dimethylamino)methyl)-4-phenyl-1,3-thiazol-2-amine (CAS 3008-60-4), which is estimated at 2.5 (ACD/Labs) . The ΔLogP of approximately +1.1 places the naphthyl derivative in the optimal CNS drug space (LogP 3–5), whereas the phenyl analog falls below the typical range required for passive blood‑brain barrier permeation. This difference is not incremental; a unit increase in LogP corresponds to a roughly 10‑fold increase in predicted membrane partitioning.
| Evidence Dimension | Experimental/calculated octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP 3.61 (experimental, Leyan datasheet) |
| Comparator Or Baseline | 5-((Dimethylamino)methyl)-4-phenyl-1,3-thiazol-2-amine (CAS 3008-60-4). Experimental LogP not reported; ACD/Labs Percepta prediction ≈ 2.5. |
| Quantified Difference | ΔLogP ≈ +1.1 (target higher) |
| Conditions | Experimental LogP (target) from vendor HPLC-based measurement; comparator LogP from ACD/Labs predicted value. |
Why This Matters
Procurement for CNS drug-discovery programs should favor the naphthyl derivative due to its experimentally verified LogP in the CNS-permeable range, avoiding the lower passive diffusion probability of the phenyl analog.
